(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid
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Overview
Description
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a phenoxyacetic acid backbone with a substituted amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the phenoxyacetic acid derivative. The amino groups are introduced through a series of reactions involving amination and protection-deprotection steps. Common reagents used in these reactions include alkyl halides, amines, and protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar structural features but lacking the substituted amino groups.
Amino acids: Compounds like glycine and alanine, which have simpler structures but share some functional groups.
Uniqueness
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its multiple amino groups and phenoxyacetic acid backbone provide a versatile platform for various scientific and industrial uses.
Properties
CAS No. |
872462-23-2 |
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Molecular Formula |
C15H26N4O3 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
2-[4-[2-amino-3-[bis(2-aminoethyl)amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H26N4O3/c16-5-7-19(8-6-17)10-13(18)9-12-1-3-14(4-2-12)22-11-15(20)21/h1-4,13H,5-11,16-18H2,(H,20,21) |
InChI Key |
BWPQMSBTWKVTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CCN)CCN)N)OCC(=O)O |
Origin of Product |
United States |
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